N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine
Description
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine is a Boc (tert-butoxycarbonyl)-protected amine derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an ethylamine side chain at the 2-position. The Boc group serves as a protective moiety for the primary amine, enabling selective reactivity in synthetic pathways. This compound is structurally significant in medicinal chemistry and organic synthesis, often acting as an intermediate for bioactive molecules or catalysts. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol. The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) and stabilizes the amine against undesired side reactions during multi-step syntheses .
Properties
CAS No. |
936497-87-9 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-8-7-10-6-5-9-14(10)4/h10H,5-9H2,1-4H3,(H,13,15) |
InChI Key |
QEVQEWQGMDZNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCN1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine typically involves the protection of 2-(1-Methyl-pyrrolidin-2-yl)-ethylamine with a Boc group. One common method involves reacting 2-(1-Methyl-pyrrolidin-2-yl)-ethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., using trifluoroacetic acid).
Substitution: Nucleophilic substitution reactions where the amine group can react with electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: 2-(1-Methyl-pyrrolidin-2-yl)-ethylamine.
Substitution: Various substituted amines depending on the electrophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
Based on the search results, it is challenging to create a detailed article focusing solely on the applications of the compound "N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine" with comprehensive data tables and well-documented case studies. The available search results provide information on related compounds and the uses of pyrrolidine derivatives, but not specifically on this exact compound. However, we can provide some relevant information based on the search results.
Chemical Information
- N-Boc-ethylamine hydrochloride: This related compound is used in scientific research .
- N-methyl-2-pyrrolidine: Merck offers this compound and related products for scientific research .
- (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine: This compound (CID 25272068) has the structure, chemical names, physical and chemical properties .
Potential Applications Based on Related Compounds
- Inhibitors of Metalloproteases:
- Pyrrolidine derivatives can be useful as inhibitors of metalloproteases, particularly zinc hydrolases .
- These inhibitors may be effective in the treatment of diseases associated with vasoconstriction, such as high blood pressure, coronary disorders, cardiac insufficiency, renal and myocardial ischaemia, renal insufficiency, dialysis, cerebral ischaemia, cardiac infarct, migraine, subarachnoid haemorrhage, Raynaud syndrome, and pulmonary hypertension .
- Endothelin-Converting Enzyme (ECE) Inhibitors:
- Compounds may be useful as medicaments for the treatment and prophylaxis of disorders associated with diseases caused by endothelin-converting enzyme (ECE) activity .
- Inhibiting this enzyme could be useful for treating myocardial ischaemia, congestive heart failure, arrhythmia, hypertension, pulmonary hypertension, asthma, cerebral vasospasm, subarachnoid haemorrhage, pre-eclampsia, kidney diseases, atherosclerosis, Buerger's disease, Takayasu's arthritis, diabetic complications, lung cancer, prostatic cancer, gastrointestinal disorders, endotoxic shock and septicaemia, wound healing and control of menstruation and glaucoma .
- Cytostatic and Cerebroprotective Agents:
- Synthesis of Amino Acids and Related Compounds:
- Other potential applications
General Information on Pyrrolidine Derivatives and BOC Protection
- BOC Deprotection: In the case where R X= BOC, the final R X can be introduced by BOC deprotection (e.g. TFA, CH 2C1 2 at 0°C to room temperature) to get the amine .
- Pharmaceutically Acceptable Esters: Compounds may be derivatised at functional groups to provide derivatives which are capable of conversion back to the parent compounds in vivo .
Limitations
Mechanism of Action
The mechanism of action of N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine largely depends on its role in specific reactions. In medicinal chemistry, it may act as a precursor or intermediate that undergoes further transformations to yield active pharmaceutical ingredients. The Boc group provides stability and protection during these transformations, ensuring that the amine functionality remains intact until the desired stage of synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine with analogous Boc-protected amines, focusing on structural features, reactivity, and applications.
Table 1: Key Properties of this compound and Related Compounds
Structural and Functional Group Analysis
This compound: The ethylamine side chain provides a primary amine upon deprotection, enabling coupling reactions (e.g., amide bond formation). Comparison: Unlike the hydroxymethyl and vinyl substituents in N-Boc-2-hydroxymethyl-5-vinylpyrrolidine, the ethylamine group in the target compound offers nucleophilic reactivity rather than electrophilic susceptibility. This makes it more suited for amine-centric transformations than sulfonation or vinyl-based cycloadditions .
N-Boc-2-hydroxymethyl-5-vinylpyrrolidine :
- The hydroxymethyl group is reactive toward sulfonating agents (e.g., TsCl), forming tosylates as leaving groups for nucleophilic substitutions. The vinyl group enables [2+2] or [4+2] cycloadditions, useful in ring-expansion reactions .
N-Boc-N-methylhydrazine :
- The Boc group directs nucleophilic attack to the less hindered nitrogen in methylhydrazine, preventing side reactions at the methylated site. This selectivity is critical in synthesizing hydrazine-functionalized arenes or heterocycles .
Challenges and Limitations
- Target Compound: Limited solubility in polar solvents (e.g., water) due to the hydrophobic Boc group. Deprotection requires strong acids, which may degrade acid-sensitive substrates.
- Hydroxymethyl Analogue : Susceptibility to oxidation of the hydroxymethyl group necessitates inert reaction conditions.
- Hydrazine Derivative : Hydrazine toxicity mandates careful handling, and overprotection can reduce reactivity .
Biological Activity
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
This compound features a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and solubility. The presence of the pyrrolidine ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, a related compound demonstrated significant cytotoxic effects on colorectal cancer cell lines (HT-29 and HCT116) with IC50 values of approximately 11 μM and 14 μM, respectively. The mechanism involved the induction of apoptosis through the activation of caspase-3 and cleavage of PARP, alongside the downregulation of phosphorylated Akt and ERK proteins, which are crucial in cell survival signaling pathways .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 9b | HT-29 | 11 | Caspase-3 activation, PARP cleavage |
| Compound 9b | HCT116 | 14 | Inhibition of Akt and ERK signaling pathways |
Neuroprotective Effects
Another area of research indicates that N-Boc derivatives exhibit neuroprotective properties. For example, studies involving similar pyrrolidine derivatives have shown that they can modulate neurotransmitter levels and possess anti-inflammatory effects in neuronal models. These properties suggest potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrrolidine ring significantly influence biological activity. For instance, substituting different groups on the nitrogen atom or altering the Boc group can enhance potency and selectivity against specific biological targets. A notable finding is that compounds with a more rigid structure often exhibit improved binding affinity to their targets .
Table 2: SAR Findings for Pyrrolidine Derivatives
| Modification | Effect on Activity |
|---|---|
| Rigidifying the pyrrolidine | Increased potency |
| Changing Boc to other groups | Altered pharmacokinetics |
| Substituting nitrogen groups | Enhanced target selectivity |
Case Study 1: Colorectal Cancer Treatment
A study focusing on a compound similar to this compound demonstrated significant anticancer activity in vitro. The compound induced apoptosis in cancer cells through specific signaling pathways, showcasing its potential as a therapeutic agent against colorectal cancer .
Case Study 2: Neuroprotection
In another investigation, derivatives of N-Boc compounds were tested for neuroprotective effects in animal models. Results indicated that these compounds could reduce neuronal damage and inflammation, suggesting their utility in developing treatments for conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
